molecular formula C10H12O B13965255 4-Cyclopropyl-3-methylphenol

4-Cyclopropyl-3-methylphenol

Cat. No.: B13965255
M. Wt: 148.20 g/mol
InChI Key: XXGHCSOXYBGREM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methylphenol is an organic compound belonging to the phenol family It features a cyclopropyl group attached to the benzene ring, along with a methyl group at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopropylmethylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-Cyclopropyl-3-methylphenol is a chemical compound that has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is characterized by a cyclopropyl group and a methyl group attached to a phenolic structure.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, leading to the formation of cyclopropyl-2-methylquinone; reduction, leading to the formation of cyclopropyl-2-methylcyclohexanol; and substitution, leading to the formation of halogenated derivatives like 4-cyclopropyl-2-methylbromophenol.
  • Biology This compound is investigated for its potential biological activity, including antimicrobial and antioxidant properties.
  • Medicine It is explored for potential therapeutic effects, particularly in developing new pharmaceuticals.
  • Industry this compound is utilized in the production of specialty chemicals and materials with specific properties.

Potential Therapeutic Applications

This compound (CPMP) has shown promise in reducing inflammation in animal models and its ability to inhibit pro-inflammatory cytokines suggests potential for treating conditions like arthritis and asthma. Preliminary studies suggest that CPMP may induce apoptosis in cancer cells, particularly in breast cancer models and the compound's interaction with specific cellular pathways is currently under investigation.

The biological activity of CPMP is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding The hydroxyl group facilitates hydrogen bonding with biological macromolecules, influencing their structure and function.
  • Aromatic Interactions The aromatic nature of CPMP allows it to engage in ππ-ππ stacking interactions with other aromatic systems, which may modulate cellular pathways.

Chemical Reactions

  • Oxidation The hydroxyl group can be oxidized to form quinones.
  • Reduction The aromatic ring can undergo reduction to yield cyclohexanol derivatives.
  • Electrophilic Substitution The compound can undergo electrophilic aromatic substitution, allowing for the introduction of other substituents on the benzene ring.

Case Studies

  • Antimicrobial Efficacy In a controlled study involving various bacterial strains, CPMP was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.
  • Cancer Cell Apoptosis In vitro studies on breast cancer cell lines revealed that treatment with CPMP resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    4-Isopropyl-3-methylphenol: Similar structure but with an isopropyl group instead of a cyclopropyl group.

    4-Methylphenol (p-Cresol): Lacks the cyclopropyl group, making it less sterically hindered.

    3-Methylphenol (m-Cresol): Similar to 4-Cyclopropyl-3-methylphenol but without the cyclopropyl group.

Uniqueness: this compound’s unique combination of a cyclopropyl group and a methyl group on the phenol ring imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-cyclopropyl-3-methylphenol

InChI

InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI Key

XXGHCSOXYBGREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2CC2

Origin of Product

United States

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